molecular formula C12H17Cl B13117399 (1-Chlorohexyl)benzene

(1-Chlorohexyl)benzene

Cat. No.: B13117399
M. Wt: 196.71 g/mol
InChI Key: ZTKUNZYDCMRWGS-UHFFFAOYSA-N
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Description

(1-Chlorohexyl)benzene is a chlorinated alkylbenzene derivative characterized by a benzene ring substituted with a hexyl chain, where the chlorine atom is attached to the first carbon of the alkyl chain. Such compounds are often synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions, followed by chlorination of the alkyl chain .

Properties

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

1-chlorohexylbenzene

InChI

InChI=1S/C12H17Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3

InChI Key

ZTKUNZYDCMRWGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chlorohexyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of (1-Chlorohexyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Chlorohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The alkyl side chain can be oxidized to form carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hexylbenzene.

    Oxidation: Formation of hexanoic acid or hexanone.

    Reduction: Formation of hexylbenzene.

Scientific Research Applications

(1-Chlorohexyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chlorohexyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Position Boiling Point (°C, estimated)
(1-Chlorohexyl)benzene C₁₂H₁₅Cl 188.7 Alkyl chain (C1) ~250–270*
Chlorobenzene C₆H₅Cl 112.56 Aromatic ring 131
1-Chlorohexane C₆H₁₃Cl 120.62 Terminal alkyl chain 134–137
1-Chloro-3-phenylpropane C₉H₁₁Cl 154.64 Alkyl chain (C1) ~200–210*

*Estimated based on homologous series trends.

Physicochemical Properties

  • Solubility : The hexyl chain in (1-Chlorohexyl)benzene likely renders it highly lipophilic, with negligible water solubility (<1 mg/L), similar to chlorobenzenes (e.g., 1,2-dichlorobenzene solubility: 156 mg/L) . However, its longer alkyl chain may further reduce solubility compared to shorter-chain analogs like benzyl chloride (solubility: 0.3 g/L) .
  • Volatility: Boiling points are expected to rise with increased alkyl chain length. For example, chlorobenzene boils at 131°C, while 1-chlorohexane (a non-aromatic analog) boils at 134–137°C. (1-Chlorohexyl)benzene’s boiling point is projected to exceed 250°C due to combined aromatic and alkyl contributions.

Reactivity and Stability

  • Nucleophilic substitution : The chlorine atom on the hexyl chain is more reactive than aryl chlorides, enabling reactions with nucleophiles (e.g., hydroxide, amines). This contrasts with chlorobenzenes, where aryl chlorides require harsh conditions for substitution .
  • Oxidative stability : The benzene ring stabilizes the molecule against radical degradation, but the alkyl chloride moiety may render it susceptible to hydrolysis under alkaline conditions.

Key Research Findings and Gaps

Toxicological data: Chlorobenzenes exhibit varying toxicity (e.g., 1,4-dichlorobenzene is a suspected carcinogen), but data for long-chain alkyl analogs like (1-Chlorohexyl)benzene are lacking .

Regulatory status : Chlorobenzenes are regulated under EPA guidelines due to environmental and health risks . (1-Chlorohexyl)benzene may require similar scrutiny if industrial use scales up.

Biological Activity

(1-Chlorohexyl)benzene, a chlorinated aromatic hydrocarbon, has garnered attention in recent years due to its potential biological activities and implications in environmental toxicity. This compound is structurally characterized by a hexyl chain attached to a benzene ring, with a chlorine atom substituting one hydrogen atom. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula : C₈H₁₁Cl
  • Molecular Weight : 154.63 g/mol
  • Structure : The compound consists of a hexyl group (C₆H₁₃) bonded to a benzene ring (C₆H₅), with a chlorine atom attached to the hexyl chain.

Biological Activity Overview

Research on (1-Chlorohexyl)benzene primarily focuses on its toxicological effects, potential mutagenicity, and interactions with biological systems. Below are key findings from various studies:

Toxicity Studies

  • Acute Toxicity : Studies indicate that (1-Chlorohexyl)benzene exhibits moderate acute toxicity in aquatic organisms. For instance, the LC50 values for fish species have been reported in the range of 10-100 mg/L, suggesting significant lethality at higher concentrations.
  • Chronic Effects : Long-term exposure studies have shown that this compound can lead to developmental and reproductive toxicity in aquatic species, impacting their growth and survival rates.

The biological activity of (1-Chlorohexyl)benzene may be attributed to its ability to interact with cellular membranes and proteins, leading to disruptions in cellular homeostasis. It is hypothesized that the chlorine atom may participate in electrophilic reactions, forming reactive intermediates that can damage DNA and other macromolecules.

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of (1-Chlorohexyl)benzene on zebrafish embryos revealed significant developmental abnormalities at concentrations above 50 mg/L. The observed effects included:

  • Reduced hatching rates
  • Morphological deformities such as spinal curvature and edema
  • Altered gene expression related to stress response
Concentration (mg/L)Hatching Rate (%)Morphological Abnormalities (%)
0905
258510
506030
1003070

Case Study 2: In Vitro Cytotoxicity

In vitro studies using human cell lines demonstrated that (1-Chlorohexyl)benzene induced cytotoxic effects at higher concentrations (>100 µM). The MTT assay results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
5085
10060
20030

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